2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-
CAS No.: 653604-43-4
Cat. No.: VC16835536
Molecular Formula: C23H22N2O2
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653604-43-4 |
|---|---|
| Molecular Formula | C23H22N2O2 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 6-cyano-N-(3-pentan-3-yloxyphenyl)naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C23H22N2O2/c1-3-21(4-2)27-22-7-5-6-20(14-22)25-23(26)19-11-10-17-12-16(15-24)8-9-18(17)13-19/h5-14,21H,3-4H2,1-2H3,(H,25,26) |
| Standard InChI Key | WROAOKXXIIPNPI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)OC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Introduction
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- is a complex organic compound with a molecular formula that has been reported as both C20H22N2O and C23H22N2O2, indicating some discrepancy in the literature regarding its exact molecular structure . This compound features a naphthalene backbone with a carboxamide group, a cyano group, and an ethylpropoxy phenyl moiety. The presence of these functional groups suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry.
Synthesis Methods
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- can be achieved through various chemical methods. These typically involve the reaction of appropriate starting materials, such as naphthalene derivatives, with reagents that introduce the necessary functional groups. The specific synthesis route can be tailored to modify the substituents and explore structure-activity relationships.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Naphthalenecarboxamide | Basic naphthalene structure with an amide group | |
| N-(4-hydroxyphenyl)-2-naphthalenecarboxamide | Hydroxy substitution enhances solubility | |
| N-(2-methoxyphenyl)-2-naphthalenecarboxamide | Methoxy group increases lipophilicity |
Potential Applications
The unique structural features of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- suggest potential applications in various fields, including medicinal chemistry. Interaction studies are crucial for understanding its behavior within biological systems, which will help clarify its pharmacokinetics and pharmacodynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume